1-oleoyl-2-palmitoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the 1- and 2-acyl groups are specified as oleoyl and palmitoyl respectively. It is a 1,2-diacyl-sn-glycerol and a 1-oleoyl-2-palmitoylglycerol.
DG(18:1(9Z)/16:0/0:0), also known as DG(18:1/16:0) or diacylglycerol(34:1), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:1(9Z)/16:0/0:0) is considered to be a diradylglycerol lipid molecule. DG(18:1(9Z)/16:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:1(9Z)/16:0/0:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:1(9Z)/16:0/0:0) is primarily located in the membrane (predicted from logP). DG(18:1(9Z)/16:0/0:0) participates in a number of enzymatic reactions. In particular, DG(18:1(9Z)/16:0/0:0) can be biosynthesized from PA(18:1(9Z)/16:0) through the action of the enzyme phosphatidate phosphatase. Furthermore, DG(18:1(9Z)/16:0/0:0) and oleoyl-CoA can be converted into TG(18:1(9Z)/16:0/18:1(9Z)); which is catalyzed by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(18:1(9Z)/16:0/0:0) can be biosynthesized from PA(18:1(9Z)/16:0) through its interaction with the enzyme phosphatidate phosphatase. Furthermore, DG(18:1(9Z)/16:0/0:0) and linoleoyl-CoA can be converted into TG(18:1(9Z)/16:0/18:2(9Z, 12Z)); which is catalyzed by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(18:1(9Z)/16:0/0:0) can be biosynthesized from PA(18:1(9Z)/16:0); which is mediated by the enzyme phosphatidate phosphatase. Finally, DG(18:1(9Z)/16:0/0:0) and gamma-linolenoyl-CoA can be converted into TG(18:1(9Z)/16:0/18:3(6Z, 9Z, 12Z)) through the action of the enzyme diacylglycerol O-acyltransferase. In humans, DG(18:1(9Z)/16:0/0:0) is involved in phosphatidylethanolamine biosynthesis pe(18:1(9Z)/16:0) pathway and phosphatidylcholine biosynthesis PC(18:1(9Z)/16:0) pathway. DG(18:1(9Z)/16:0/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:1(9Z)/16:0/20:3(5Z, 8Z, 11Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/16:0/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/16:0/18:2(9Z, 12Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:1(9Z)/16:0/22:4(7Z, 10Z, 13Z, 16Z)) pathway.